2-Ethyl-1-benzofuran-3-carbaldehyde

Description

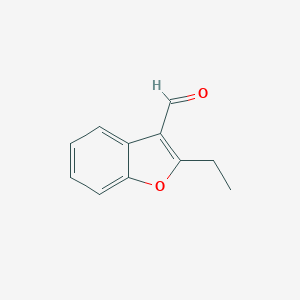

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRCCWCFOHNTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390217 | |

| Record name | 2-ethyl-1-benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10035-41-3 | |

| Record name | 2-Ethyl-3-benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10035-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethyl-1-benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzofurancarboxaldehyde, 2-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-1-benzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological significance of 2-Ethyl-1-benzofuran-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Physical Properties

2-Ethyl-1-benzofuran-3-carbaldehyde is a solid organic compound featuring a benzofuran core substituted with an ethyl group at the 2-position and a formyl (aldehyde) group at the 3-position.[1] This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules.[2]

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

|---|---|

| IUPAC Name | 2-ethyl-1-benzofuran-3-carbaldehyde[3] |

| CAS Number | 10035-41-3[1][3] |

| Molecular Formula | C₁₁H₁₀O₂[1][2][3] |

| SMILES | CCC1=C(C2=CC=CC=C2O1)C=O[3] |

| InChI | 1S/C11H10O2/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3[1][3] |

| InChIKey | LVRCCWCFOHNTLJ-UHFFFAOYSA-N[1][3] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 174.20 g/mol [1][2][3] |

| Physical Form | Solid[1] |

| Boiling Point | 148-150 °C at 15 Torr |

| Exact Mass | 174.06808 g/mol [4] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde are not extensively published, a common and logical synthetic route involves the formylation of a 2-ethylbenzofuran precursor. The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF). Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 2-ethylbenzofuran in a suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the low temperature.

-

Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature, followed by heating (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC). Cool the mixture and pour it onto crushed ice.

-

Hydrolysis & Neutralization: Hydrolyze the resulting iminium salt by heating the aqueous mixture. Subsequently, neutralize the solution by the slow addition of an aqueous base, such as sodium hydroxide or sodium carbonate, until a precipitate forms.

-

Isolation and Purification: Filter the crude product, wash it with water, and dry it. Purify the solid product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 2-Ethyl-1-benzofuran-3-carbaldehyde.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the title compound.

-

Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound, which would show a molecular ion peak corresponding to its molecular weight.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), a quartet for the methylene (-CH₂) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons of the ethyl group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (typically δ 180-200 ppm), carbons of the benzofuran ring system, and two signals for the ethyl group carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group (typically around 1670-1700 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic groups, and C-O-C stretching of the furan ring.

Reactivity and Chemical Behavior

The chemical reactivity of 2-Ethyl-1-benzofuran-3-carbaldehyde is dictated by its two primary functional groups: the aldehyde and the benzofuran ring.

-

Aldehyde Group: The formyl group can undergo a wide range of reactions typical of aldehydes, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (2-ethyl-1-benzofuran-3-carboxylic acid).

-

Reduction: Can be reduced to the primary alcohol ( (2-ethyl-1-benzofuran-3-yl)methanol).

-

Condensation Reactions: Can react with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and participate in reactions like the Wittig or Knoevenagel condensation to form larger, more complex molecules.

-

-

Benzofuran Ring: The benzofuran nucleus is an electron-rich aromatic system. While the 3-position is occupied, the benzene portion of the ring can undergo electrophilic aromatic substitution reactions. The directing effects of the fused furan ring and the substituents would influence the position of further substitution.

Biological and Pharmacological Context

While specific biological studies on 2-Ethyl-1-benzofuran-3-carbaldehyde are not widely documented, the benzofuran scaffold is a prominent pharmacophore present in numerous natural products and synthetic compounds with a vast array of biological activities.[5][6] Its structure makes it a key intermediate for synthesizing heterocyclic compounds with potential therapeutic properties.[2] Derivatives of the benzofuran core have been extensively investigated for various pharmacological applications.

Known activities of the benzofuran scaffold include:

-

Antimicrobial and Antifungal Activity: Many benzofuran derivatives have shown potent activity against various strains of bacteria and fungi.[5][7]

-

Anti-inflammatory Activity: Certain benzofuran-based compounds have been designed and synthesized as potential non-steroidal anti-inflammatory agents.[7]

-

Anticancer Activity: The benzofuran structure is a core component in compounds investigated for their antitumor properties.

-

Anti-Alzheimer's Disease Agents: Recently, 2-arylbenzofuran derivatives have been evaluated as dual inhibitors of cholinesterase and β-secretase, key targets in Alzheimer's disease research.[8]

-

Antiviral and Antioxidant Properties: The diverse bioactivity of this scaffold also extends to antiviral and antioxidant effects.[5]

Safety and Handling

Based on available GHS classifications, 2-Ethyl-1-benzofuran-3-carbaldehyde should be handled with care.

Table 3: GHS Hazard Information

| Hazard Code | Description |

|---|---|

| H301/H302 | Toxic or harmful if swallowed[3] |

| H312 | Harmful in contact with skin[3] |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[1][3] |

| H332 | Harmful if inhaled[3] |

| H335 | May cause respiratory irritation[3] |

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required when handling this compound.

Conclusion

2-Ethyl-1-benzofuran-3-carbaldehyde is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its reactivity, stemming from the aldehyde functional group and the benzofuran core, allows for the construction of a wide range of more complex molecular architectures. Given the broad and potent biological activities associated with the benzofuran scaffold, this compound serves as a valuable building block for developing novel therapeutic agents targeting a spectrum of diseases. Further research into the specific biological profile of this compound and its derivatives is warranted.

References

- 1. 2-Ethyl-1-benzofuran-3-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Ethylbenzofuran-3-carbaldehyde [myskinrecipes.com]

- 3. 2-Ethyl-1-benzofuran-3-carbaldehyde | C11H10O2 | CID 3159652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Ethyl-1-benzofuran-3-carbaldehyde: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of novel compounds is paramount. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the heterocyclic aldehyde, 2-Ethyl-1-benzofuran-3-carbaldehyde.

This document presents a detailed summary of the available spectroscopic data for 2-Ethyl-1-benzofuran-3-carbaldehyde, a molecule of interest in synthetic and medicinal chemistry. The information is structured to be a practical resource, featuring tabulated data for quick reference, detailed experimental protocols for reproducibility, and a visual representation of the general analytical workflow.

Chemical Structure and Properties

2-Ethyl-1-benzofuran-3-carbaldehyde possesses the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol .[1][2] Its structure consists of a benzofuran core substituted with an ethyl group at the 2-position and a formyl (aldehyde) group at the 3-position.

| Identifier | Value |

| IUPAC Name | 2-ethyl-1-benzofuran-3-carbaldehyde |

| CAS Number | 10035-41-3 |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| Physical Form | Solid |

| Boiling Point | 148-150°C at 15 Torr |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for 2-Ethyl-1-benzofuran-3-carbaldehyde

| m/z | Interpretation |

| 174 | [M]⁺ (Molecular Ion) |

| 145 | [M - CHO]⁺ |

| 117 | [M - CHO - C₂H₄]⁺ |

Data sourced from GC-MS analysis available on PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental spectra for 2-Ethyl-1-benzofuran-3-carbaldehyde are not publicly available, predicted ¹H and ¹³C NMR data are presented below based on established chemical shift principles for benzofuran and aldehyde moieties.

Table 2: Predicted ¹H NMR Spectral Data for 2-Ethyl-1-benzofuran-3-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | CHO |

| ~8.2 - 7.8 | m | 1H | Ar-H |

| ~7.6 - 7.2 | m | 3H | Ar-H |

| ~3.0 | q | 2H | CH₂ |

| ~1.4 | t | 3H | CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for 2-Ethyl-1-benzofuran-3-carbaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (aldehyde) |

| ~160 | C2 (benzofuran) |

| ~155 | C7a (benzofuran) |

| ~130 - 120 | Aromatic C-H |

| ~118 | C3 (benzofuran) |

| ~112 | Aromatic C-H |

| ~25 | CH₂ |

| ~13 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Expected IR Absorption Bands for 2-Ethyl-1-benzofuran-3-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2850 | Medium | C-H stretch (aliphatic) |

| ~2850 - 2750 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (furan) |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These should be adapted and optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Ethyl-1-benzofuran-3-carbaldehyde in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing the sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC) for volatile compounds or direct infusion for less volatile solids.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Ethyl-1-benzofuran-3-carbaldehyde.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This technical guide serves as a foundational resource for professionals engaged in research and development involving 2-Ethyl-1-benzofuran-3-carbaldehyde. The provided spectroscopic data and experimental protocols are intended to facilitate further investigation and application of this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, make them attractive scaffolds for drug discovery. 2-Ethyl-1-benzofuran-3-carbaldehyde, in particular, serves as a key intermediate for the synthesis of more complex molecules, owing to the reactive aldehyde functionality at the 3-position of the benzofuran core.

The most direct and widely employed method for the synthesis of this target molecule is the Vilsmeier-Haack formylation of 2-ethylbenzofuran. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring system.

Synthetic Pathway

The synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde is typically achieved in a two-step process, starting from readily available precursors. The first step involves the synthesis of the 2-ethylbenzofuran core, which is then subjected to Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position.

Reactivity of the aldehyde group in 2-Ethyl-1-benzofuran-3-carbaldehyde

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Ethyl-1-benzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in 2-Ethyl-1-benzofuran-3-carbaldehyde. The benzofuran scaffold is a prominent heterocyclic core found in numerous natural products and pharmacologically active compounds.[1][2] The aldehyde functionality at the 3-position serves as a versatile synthetic handle, enabling the construction of a diverse array of more complex molecules with potential therapeutic applications.[3] This document details the synthesis, key reactions, and experimental protocols relevant to this compound, presenting data in a structured format for clarity and ease of comparison.

Physicochemical and Spectroscopic Data

2-Ethyl-1-benzofuran-3-carbaldehyde is a solid compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[3] Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-ethyl-1-benzofuran-3-carbaldehyde | [4] |

| Synonyms | 2-Ethyl-3-benzofurancarboxaldehyde | [4] |

| CAS Number | 10035-41-3 | [4] |

| Molecular Formula | C₁₁H₁₀O₂ | [4][5] |

| Molecular Weight | 174.20 g/mol | [4][5] |

| Appearance | Solid | |

| Boiling Point | 148-150°C at 15 Torr | [5] |

| InChI Key | LVRCCWCFOHNTLJ-UHFFFAOYSA-N | [4][6] |

| SMILES | CCC1=C(C2=CC=CC=C2O1)C=O | [4] |

Spectroscopic data is crucial for the identification and characterization of the compound. While a comprehensive dataset is proprietary to spectral databases, mass spectrometry information is publicly available.

| Spectroscopic Data | |

| Mass Spectrometry | A GC-MS spectrum is available in the Wiley Registry, confirming the molecular weight and fragmentation pattern of the compound.[6] |

Synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde

The primary route for the synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde is the formylation of the electron-rich 2-ethyl-1-benzofuran heterocycle. The Vilsmeier-Haack reaction is a highly effective and widely used method for this transformation.[7][8][9][10] This reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11]

Vilsmeier-Haack Reaction Pathway

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich benzofuran ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[9][11]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on standard Vilsmeier-Haack reaction conditions.[7][10]

-

Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice-water bath.[10]

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 5°C.

-

Allow the mixture to stir at 0°C for approximately 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve the starting material, 2-ethyl-1-benzofuran, in an anhydrous solvent (e.g., 1,2-dichloroethane).

-

Add the 2-ethyl-1-benzofuran solution dropwise to the Vilsmeier reagent suspension, keeping the temperature at 0-5°C.[10]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for several hours until completion (monitored by TLC).

-

Workup and Purification: Carefully pour the reaction mixture into a beaker of crushed ice and water.[10]

-

Add an aqueous solution of sodium acetate to hydrolyze the iminium intermediate and stir vigorously for 1 hour.[7][10]

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield 2-Ethyl-1-benzofuran-3-carbaldehyde.

Reactivity of the Aldehyde Group

The aldehyde group (-CHO) is a key functional group characterized by an electrophilic carbonyl carbon, making it susceptible to a wide range of nucleophilic addition and condensation reactions. This reactivity allows 2-Ethyl-1-benzofuran-3-carbaldehyde to be a precursor for diverse molecular structures.

| Reaction Type | Reagents | Product Class | Significance |

| Oxidation | Oxidizing agents (e.g., H₂O₂, KMnO₄) | Carboxylic Acid | Synthesis of 2-ethyl-1-benzofuran-3-carboxylic acid and its derivatives, which have shown antifungal activity.[12] |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | Formation of (2-ethyl-1-benzofuran-3-yl)methanol, a precursor for other functionalizations. |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene | A reliable method for C=C bond formation with precise control over the double bond's location.[13][14][15] |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, diethyl malonate) | α,β-Unsaturated compound | Creates conjugated systems, often used in the synthesis of dyes, polymers, and biologically active molecules.[16][17][18] |

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-ethyl-1-benzofuran-3-carboxylic acid. This transformation is a key step in the synthesis of various benzofuran derivatives, including esters and amides, which have been investigated for their antifungal properties.[12] Biomimetic oxidation systems, such as those using hydrogen peroxide catalyzed by metalloporphyrins, can also be employed for the transformation of benzofuran rings, which may involve aldehyde intermediates or products.[19]

Wittig Reaction

The Wittig reaction provides an efficient route to convert the aldehyde into an alkene.[13][14] It involves the reaction of the aldehyde with a phosphonium ylide (a Wittig reagent).[15][20] A major advantage of this reaction is that the position of the newly formed double bond is unambiguously defined.[15]

This protocol is based on general procedures for the Wittig reaction.[20]

-

Ylide Preparation: In a dry flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF or diethyl ether.

-

Cool the suspension to 0°C or lower.

-

Add a strong base (e.g., n-butyllithium, sodium amide) dropwise to generate the colored phosphonium ylide.

-

Reaction: Dissolve 2-Ethyl-1-benzofuran-3-carbaldehyde in the same anhydrous solvent.

-

Slowly add the aldehyde solution to the ylide solution at low temperature.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent. The byproduct, triphenylphosphine oxide, can often be removed by filtration or chromatography.

-

Wash, dry, and concentrate the organic phase. Purify the resulting alkene product by column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups) to a carbonyl group, followed by dehydration.[16][17] This reaction, typically catalyzed by a weak base like piperidine, is highly effective with aldehydes.[16][17]

This protocol follows the general principles of Knoevenagel condensations.[17][21]

-

Setup: In a round-bottom flask, dissolve 2-Ethyl-1-benzofuran-3-carbaldehyde and an equimolar amount of the active methylene compound (e.g., diethyl malonate, malononitrile) in a suitable solvent such as ethanol, toluene, or pyridine.

-

Catalysis: Add a catalytic amount of a weak base, such as piperidine or diethylamine.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC. To drive the reaction to completion, water can be removed azeotropically (e.g., using a Dean-Stark apparatus if in toluene).[17]

-

Workup and Purification: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with dilute acid (to remove the basic catalyst) and then with water.

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Role in Drug Development and Medicinal Chemistry

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and antiviral properties.[2][12][22] 2-Ethyl-1-benzofuran-3-carbaldehyde is a crucial intermediate for accessing novel derivatives with potential pharmacological value.[3] The reactivity of the aldehyde group allows for the introduction of various pharmacophores and functional groups, facilitating the exploration of structure-activity relationships (SAR). For example, condensation products and their derivatives are often screened for antimicrobial activity.[21] The synthesis of Schiff bases and subsequent cyclization to form new heterocyclic systems is a common strategy in drug discovery programs.[22]

Conclusion

The aldehyde group in 2-Ethyl-1-benzofuran-3-carbaldehyde imparts significant chemical versatility to the molecule. Standard aldehyde transformations, including oxidation, reduction, Wittig olefination, and Knoevenagel condensation, can be readily performed. These reactions provide robust and reliable pathways for C-C and C-O bond formation, enabling the synthesis of a vast array of more complex benzofuran derivatives. This reactivity makes 2-Ethyl-1-benzofuran-3-carbaldehyde a valuable and strategic intermediate for researchers in organic synthesis and professionals in the field of drug discovery and development.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 2-Ethylbenzofuran-3-carbaldehyde [myskinrecipes.com]

- 4. 2-Ethyl-1-benzofuran-3-carbaldehyde | C11H10O2 | CID 3159652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 17. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. sphinxsai.com [sphinxsai.com]

- 22. researchgate.net [researchgate.net]

The Benzofuran Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry. Its presence in numerous natural products and synthetic molecules underscores its significance as a "privileged scaffold." Derivatives of benzofuran exhibit a vast spectrum of biological activities, making them prime candidates for drug discovery and development. This technical guide provides an in-depth exploration of the primary pharmacological properties of benzofuran derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. It consolidates quantitative data, details key experimental protocols, and visualizes critical biological pathways and workflows to serve as a vital resource for the scientific community.

Anticancer Activity of Benzofuran Derivatives

Benzofuran-based compounds have emerged as potent agents against a multitude of human cancers. Their mechanisms of action are diverse, frequently involving the disruption of cellular processes essential for tumor growth and proliferation, such as cell cycle progression, signal transduction, and angiogenesis.

Mechanisms of Action

Key anticancer mechanisms of benzofuran derivatives include:

-

Inhibition of Tubulin Polymerization: Microtubules are critical for the formation of the mitotic spindle during cell division. Certain benzofuran derivatives bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[1][2][3][4]

-

Kinase Inhibition: Many cellular signaling pathways that regulate cell growth, proliferation, and survival are driven by protein kinases. Benzofuran derivatives have been developed as inhibitors of key kinases, including:

-

mTOR (mammalian Target of Rapamycin): The PI3K/AKT/mTOR pathway is often dysregulated in cancer. Benzofuran compounds can inhibit mTOR, blocking downstream signaling required for cell growth and proliferation.[5][6][7]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR-2 is a prime target for cancer therapy. Benzofuran-based chalcone derivatives have shown promise as potent VEGFR-2 inhibitors.[8]

-

Other Kinases: Benzofurans have also been shown to inhibit other kinases like Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2).[6][9]

-

-

Induction of Apoptosis: By modulating various signaling pathways, benzofuran derivatives can induce programmed cell death (apoptosis) in cancer cells. This can be achieved by activating death receptors (extrinsic pathway) or by targeting mitochondrial proteins like Bcl-2 (intrinsic pathway).[2][10][11]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative benzofuran derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 3-Amidobenzofuran (6g) | MDA-MB-231 (Breast) | 3.01 | [1] |

| 3-Amidobenzofuran (6g) | HCT-116 (Colon) | 5.20 | [1] |

| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [9] |

| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [9] |

| Oxindole-Benzofuran (22d) | MCF-7 (Breast) | 3.41 | [9] |

| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [9] |

| Benzofuran-Chalcone (4g) | HCC1806 (Breast) | 5.93 | [8] |

| Benzofuran-Chalcone (4g) | HeLa (Cervical) | 5.61 | [8] |

| Benzofuran-Isatin (5d) | SW-620 (Colorectal) | 6.5 | [11] |

| mTOR Inhibitor (30b) | SQ20B (Head & Neck) | ~0.5 | [5] |

| Benzo[b]furan (36) | A549 (Lung) | 0.06 | [2] |

Signaling Pathway Visualizations

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Caption: Induction of the intrinsic apoptosis pathway by benzofuran derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of benzofuran derivatives against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[8]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Plates are incubated for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Benzofuran derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media to achieve a range of final concentrations. The media from the cell plates is replaced with media containing the test compounds. A control group receives media with DMSO only.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[10][12]

-

MTT Addition: After incubation, 20-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well. The plates are incubated for an additional 1-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: The media is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 540-570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Benzofuran Derivatives

The benzofuran scaffold is integral to many compounds exhibiting potent activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains.[13][14]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzofuran derivatives.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Aza-benzofuran (1) | Salmonella typhimurium | 12.5 | [12] |

| Aza-benzofuran (1) | Staphylococcus aureus | 12.5 | [12] |

| Aza-benzofuran (1) | Escherichia coli | 25 | [12] |

| Benzofuran Ketoxime (38) | Staphylococcus aureus | 0.039 | [14] |

| Benzofuran Ketoxime | Candida albicans | 0.625 - 2.5 | [14] |

| Amide Derivative (6a, 6b, 6f) | Various Bacteria/Fungi | As low as 6.25 | [13][15] |

| Hydroxylated Derivative (15, 16) | S. aureus, MRSA, B. subtilis | 0.78 - 3.12 | [14] |

Experimental Workflow Visualization

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[12]

-

Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Several colonies are transferred to a sterile broth, and the suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1 × 10⁸ CFU/mL). This suspension is then diluted to the final working concentration (e.g., 5 × 10⁵ CFU/mL).

-

Compound Dilution: A stock solution of the benzofuran derivative is prepared in DMSO. A two-fold serial dilution series is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Final concentrations may range from 0.78 to 100 µg/mL.[12]

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.

-

Controls: A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included on each plate. A standard antibiotic (e.g., ciprofloxacin, carbendazim) is often used as a reference control.[12]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 24 hours at 37°C for bacteria, 48 hours at 27°C for fungi).[12]

-

MIC Determination: After incubation, the plates are examined visually for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

(Optional) Viability Indicator: A viability indicator such as resazurin may be added to aid in the visualization of microbial growth. A color change (e.g., blue to pink) indicates viable cells.[12]

Anti-inflammatory Activity of Benzofuran Derivatives

Chronic inflammation is a key factor in numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by targeting enzymes and pathways involved in the inflammatory cascade.

Mechanisms of Action

-

Cyclooxygenase (COX) Inhibition: Benzofuran compounds can act as selective inhibitors of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. This selectivity is advantageous as it spares the COX-1 isoform, which is involved in maintaining gastric mucosal integrity, potentially reducing gastrointestinal side effects.[16][17]

-

Inhibition of Nitric Oxide (NO) Production: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Certain aza-benzofuran derivatives have been shown to inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound/Derivative Class | Assay | Target Cell Line | IC₅₀ (µM) | Reference(s) |

| Aza-benzofuran (1) | NO Inhibition | RAW 264.7 | 17.3 | [12] |

| Aza-benzofuran (4) | NO Inhibition | RAW 264.7 | 16.5 | [12] |

| Fluorinated Benzofuran | IL-6 Inhibition | Macrophages | 1.2 - 9.04 | [18] |

| Fluorinated Benzofuran | NO Inhibition | Macrophages | 2.4 - 5.2 | [18] |

Signaling Pathway Visualization

Caption: Inhibition of the COX-2 inflammatory pathway by benzofuran derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a method for screening compounds for COX-2 inhibitory activity.

-

Reagent Preparation: Prepare a COX-2 enzyme solution, a solution of the fluorometric probe, and a solution of the substrate (arachidonic acid).

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Controls:

-

Enzyme Control (EC): Add buffer in place of inhibitor.

-

Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib).

-

Solvent Control (SC): If the test compound solvent might interfere, include a well with just the solvent.

-

-

Test Compound Addition: Add the benzofuran test compounds at various concentrations to the appropriate wells.

-

Enzyme Addition: Add the COX-2 enzyme solution to all wells except the negative control. Mix and incubate for ~10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity in a microplate reader (e.g., Ex/Em = 535/587 nm) in kinetic mode at 25°C.

-

Data Analysis: The rate of fluorescence increase is proportional to the COX-2 activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the enzyme control. The IC₅₀ value is then determined from the dose-response curve.

Synthesis Methodologies

The synthesis of novel benzofuran derivatives is critical for exploring structure-activity relationships (SAR). The Suzuki cross-coupling reaction is a powerful and widely used method for creating 2-arylbenzofurans.[19][20][21][22]

Experimental Protocol: Synthesis of 2-Arylbenzofurans via Suzuki Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction.[19][20]

-

Reagents and Setup: To a reaction vessel, add 2-(4-Bromophenyl)benzofuran (1 equivalent), the desired arylboronic acid (1.5-2 equivalents), a palladium catalyst (e.g., a custom Pd(II) complex or Pd(OAc)₂, ~3 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[19]

-

Solvent System: Add a solvent mixture, typically aqueous ethanol (e.g., EtOH/H₂O, 1:1 v/v).[19]

-

Reaction Conditions: Stir the resulting suspension under an inert atmosphere (e.g., Argon or Nitrogen) and heat to 80°C for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired 2-arylbenzofuran derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[19][20]

References

- 1. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 10. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jopcr.com [jopcr.com]

- 14. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jopcr.com [jopcr.com]

- 16. researchgate.net [researchgate.net]

- 17. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]

- 22. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethyl-1-benzofuran-3-carbaldehyde: Synthesis, Potential Biological Activities, and Signaling Pathway Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-benzofuran-3-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the benzofuran class of compounds. The benzofuran scaffold is a prominent feature in numerous natural products and synthetic molecules of significant interest to the pharmaceutical and agrochemical industries.[1] Derivatives of benzofuran have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive literature review of 2-Ethyl-1-benzofuran-3-carbaldehyde, focusing on its synthesis, potential biological activities as inferred from related structures, and its role as a key intermediate in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Ethyl-1-benzofuran-3-carbaldehyde is presented in the table below.[3]

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol [3] |

| CAS Number | 10035-41-3[3] |

| Appearance | Solid |

| IUPAC Name | 2-ethyl-1-benzofuran-3-carbaldehyde[3] |

| Synonyms | 2-Ethyl-3-benzofurancarboxaldehyde, 2-ethyl-3-formylbenzofuran[3] |

Synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde

The primary synthetic route to 2-Ethyl-1-benzofuran-3-carbaldehyde is the Vilsmeier-Haack reaction of 2-ethylbenzofuran. This reaction introduces a formyl group onto an electron-rich aromatic ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Ethylbenzofuran

This protocol describes a general procedure for the formylation of an electron-rich aromatic compound, which can be adapted for the synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde from 2-ethylbenzofuran.

Materials:

-

2-Ethylbenzofuran

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

-

Dissolve 2-ethylbenzofuran in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 2-Ethyl-1-benzofuran-3-carbaldehyde by column chromatography on silica gel.

Vilsmeier-Haack Synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde.

Potential Biological Activities

While specific biological data for 2-Ethyl-1-benzofuran-3-carbaldehyde is limited in publicly available literature, the benzofuran scaffold is known to be a pharmacophore with a broad range of activities. The following sections summarize the potential biological activities based on studies of structurally related benzofuran derivatives.

Antimicrobial Activity

Numerous benzofuran derivatives have been reported to exhibit significant antibacterial and antifungal properties.[4] The mechanism of action is often attributed to the ability of the benzofuran ring system to interact with microbial enzymes and cellular structures.

Table 1: Antimicrobial Activity of Representative Benzofuran Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Benzofuran derivative 1 | Staphylococcus aureus | 62.5 | [4] |

| Benzofuran derivative 2 | Escherichia coli | - | [4] |

| Benzofuran derivative 3 | Candida albicans | 31.25 | [4] |

Note: The specific structures of the derivatives are detailed in the cited references. This table is illustrative of the potential antimicrobial activity of the benzofuran class.

Anti-inflammatory Activity

Benzofuran-containing molecules have been investigated for their anti-inflammatory effects.[2][5] These compounds can modulate inflammatory pathways by inhibiting key enzymes and signaling proteins.

Table 2: Anti-inflammatory Activity of Representative Benzofuran Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| Aza-benzofuran 1 | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 17.3 | |

| Aza-benzofuran 4 | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 16.5 | |

| Benzofuran-imidazole hybrid | - | - | [6] |

Note: The specific structures of the derivatives are detailed in the cited references. This table highlights the potential for benzofuran derivatives to act as anti-inflammatory agents.

Involvement in Signaling Pathways

The biological activities of benzofuran derivatives are often linked to their ability to modulate key cellular signaling pathways, particularly those involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Some benzofuran derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.

Potential Inhibition of the NF-κB Signaling Pathway by Benzofuran Derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. Certain benzofuran-containing compounds have demonstrated the ability to modulate MAPK signaling.[7]

Potential Modulation of the MAPK Signaling Pathway by Benzofuran Derivatives.

Application in Chemical Synthesis

2-Ethyl-1-benzofuran-3-carbaldehyde serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of certain benzbromarone analogs, which are known for their uricosuric activity.

Experimental Workflow: Synthesis of a Benzbromarone Analog

The following workflow illustrates the use of 2-Ethyl-1-benzofuran-3-carbaldehyde as a starting material.

Synthetic Pathway from 2-Ethyl-1-benzofuran-3-carbaldehyde.

Conclusion

2-Ethyl-1-benzofuran-3-carbaldehyde is a versatile chemical entity with significant potential in medicinal chemistry and drug development. While direct biological data for this specific compound is not extensively documented, the known activities of the broader benzofuran class suggest promising avenues for future research, particularly in the areas of antimicrobial and anti-inflammatory applications. Its role as a synthetic intermediate further underscores its importance for the scientific community. Further investigation into the specific biological profile of 2-Ethyl-1-benzofuran-3-carbaldehyde and its interactions with key signaling pathways is warranted to fully elucidate its therapeutic potential.

References

- 1. jopcr.com [jopcr.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Ethyl-1-benzofuran-3-carbaldehyde | C11H10O2 | CID 3159652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Purity of 2-Ethyl-1-benzofuran-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 2-Ethyl-1-benzofuran-3-carbaldehyde (CAS No. 10035-41-3). This document is intended to assist researchers, scientists, and drug development professionals in sourcing this chemical compound for their studies.

Commercial Availability

2-Ethyl-1-benzofuran-3-carbaldehyde is commercially available from a variety of chemical suppliers. Key suppliers include, but are not limited to, Santa Cruz Biotechnology, Dayang Chem (Hangzhou) Co., Ltd., Leap Chem Co., Ltd., and Sigma-Aldrich.[1] These suppliers offer the compound in various quantities to meet diverse research and development needs.

Purity and Specifications

The purity of commercially available 2-Ethyl-1-benzofuran-3-carbaldehyde can vary among suppliers. While some suppliers may provide detailed certificates of analysis upon request, others, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for certain products, placing the responsibility of purity confirmation on the buyer.[1] It is therefore crucial for researchers to verify the purity of the compound through their own analytical methods upon receipt.

The following table summarizes the available information on the specifications of 2-Ethyl-1-benzofuran-3-carbaldehyde from various sources.

| Supplier/Database | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| PubChem | 10035-41-3 | C₁₁H₁₀O₂ | 174.20 g/mol | Not specified | Provides comprehensive chemical and physical properties.[2] |

| Sigma-Aldrich | 10035-41-3 | C₁₁H₁₀O₂ | 174.20 g/mol | Not specified | Buyer assumes responsibility to confirm product identity and/or purity.[1] |

| Santa Cruz Biotechnology | 10035-41-3 | C₁₁H₁₀O₂ | 174.20 g/mol | Not specified | - |

| Dayang Chem (Hangzhou) Co.,Ltd. | 10035-41-3 | C₁₁H₁₀O₂ | 174.20 g/mol | Not specified | - |

| Leap Chem Co., Ltd. | 10035-41-3 | C₁₁H₁₀O₂ | 174.20 g/mol | Not specified | - |

Experimental Protocols: Synthesis via Vilsmeier-Haack Reaction

Reaction: Formylation of 2-ethyl-1-benzofuran.

Reagents and Materials:

-

2-Ethyl-1-benzofuran

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium acetate (CH₃COONa)

-

Ice

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask in an ice bath to 0°C. To this, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. The Vilsmeier reagent will form as a crystalline solid or a thick oil.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add anhydrous dichloromethane (CH₂Cl₂). In a separate flask, dissolve 2-ethyl-1-benzofuran (1 equivalent) in anhydrous dichloromethane. Add the solution of 2-ethyl-1-benzofuran dropwise to the stirred Vilsmeier reagent suspension at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Ethyl-1-benzofuran-3-carbaldehyde.

Visualizations

The following diagrams illustrate the key logical and experimental workflows discussed in this guide.

Caption: Vilsmeier-Haack Reaction Pathway for 2-Ethyl-1-benzofuran-3-carbaldehyde Synthesis.

Caption: Experimental Workflow for the Synthesis and Purification of the Target Compound.

References

- 1. 2-Ethyl-1-benzofuran-3-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Ethyl-1-benzofuran-3-carbaldehyde | C11H10O2 | CID 3159652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Synthesis and Application of Schiff Bases Derived from 2-Ethyl-1-benzofuran-3-carbaldehyde: A Detailed Protocol and Application Note

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a versatile class of organic compounds.[1] They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[2] The benzofuran scaffold is a prominent heterocyclic core found in many natural and synthetic compounds with significant biological activities.[3][4] Consequently, Schiff bases incorporating a benzofuran moiety are of great interest to researchers in medicinal chemistry and drug development. These compounds have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[5][6] This document provides a detailed protocol for the synthesis of Schiff bases from 2-Ethyl-1-benzofuran-3-carbaldehyde and various primary amines, along with an overview of their potential applications and characterization methods.

Experimental Protocol

General Reaction Scheme

The synthesis involves a condensation reaction between 2-Ethyl-1-benzofuran-3-carbaldehyde and a primary amine (Ar-NH₂) in the presence of an acid catalyst, typically yielding the corresponding Schiff base.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Wittig Reaction of 2-Ethyl-1-benzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Wittig reaction of 2-Ethyl-1-benzofuran-3-carbaldehyde, a key transformation for the synthesis of various alkene derivatives with potential applications in medicinal chemistry and materials science. The protocols cover reactions with both stabilized and unstabilized phosphonium ylides, leading to the formation of (E)- and (Z)-alkenes, respectively.

Introduction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1] It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to form a new carbon-carbon double bond.[2] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed. Stabilized ylides, which contain an electron-withdrawing group, generally afford (E)-alkenes through a thermodynamically controlled pathway.[3][4] In contrast, unstabilized ylides, typically bearing alkyl or aryl groups, favor the formation of (Z)-alkenes via a kinetically controlled process.[3][5]

This document outlines two distinct protocols for the Wittig olefination of 2-Ethyl-1-benzofuran-3-carbaldehyde, a heterocyclic aldehyde of interest in the development of novel bioactive molecules.

Reaction Scheme

The general transformation is depicted below:

Caption: General scheme of the Wittig reaction with 2-Ethyl-1-benzofuran-3-carbaldehyde.

Protocol 1: Synthesis of (E)-Alkenes using a Stabilized Ylide

This protocol describes the reaction of 2-Ethyl-1-benzofuran-3-carbaldehyde with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, to yield the corresponding (E)-α,β-unsaturated ester. Stabilized ylides are generally less reactive and can often be handled in the presence of air.[3]

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethyl-1-benzofuran-3-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Ylide Addition: To the stirred solution, add the stabilized phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.1 - 1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reactions with stabilized ylides may require several hours to reach completion.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired (E)-alkene from triphenylphosphine oxide and any unreacted starting materials.

Table 1: Representative Reaction Conditions for Protocol 1

| Parameter | Condition |

| Aldehyde | 2-Ethyl-1-benzofuran-3-carbaldehyde |

| Ylide | (Carbethoxymethylene)triphenylphosphorane |

| Solvent | Dichloromethane (DCM) |

| Base | Not required for stabilized ylides |

| Temperature | Room Temperature |

| Reaction Time | 2 - 12 hours |

| Expected Product | Ethyl (E)-3-(2-ethyl-1-benzofuran-3-yl)acrylate |

| Stereoselectivity | Predominantly (E)-isomer |

Protocol 2: Synthesis of (Z)-Alkenes using an Unstabilized Ylide

This protocol details the reaction of 2-Ethyl-1-benzofuran-3-carbaldehyde with an unstabilized ylide, generated in situ from the corresponding phosphonium salt, to produce the (Z)-alkene. Unstabilized ylides are highly reactive and sensitive to air and moisture, thus requiring an inert atmosphere.[3]

Experimental Protocol:

-

Ylide Generation:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 - 1.5 eq) in anhydrous THF in a flame-dried round-bottom flask.

-

Cool the suspension to -78 °C or 0 °C.

-

Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 - 1.2 eq) dropwise.

-

Allow the mixture to stir at the same temperature for 30-60 minutes, during which the characteristic color of the ylide should appear.

-

-

Aldehyde Addition: Dissolve 2-Ethyl-1-benzofuran-3-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the freshly prepared ylide solution at low temperature.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 2: Representative Reaction Conditions for Protocol 2

| Parameter | Condition |

| Aldehyde | 2-Ethyl-1-benzofuran-3-carbaldehyde |

| Phosphonium Salt | Methyltriphenylphosphonium bromide |

| Base | n-Butyllithium (n-BuLi) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 1 - 4 hours |

| Expected Product | 2-Ethyl-3-vinyl-1-benzofuran |

| Stereoselectivity | Predominantly (Z)-isomer (if applicable) |

Workflow Diagram

The following diagram illustrates the general workflow for a Wittig reaction.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-Ethyl-1-benzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 2-Ethyl-1-benzofuran-3-carbaldehyde. This document outlines detailed synthetic protocols for preparing Schiff bases, chalcones, and pyrimidine derivatives, along with methodologies for assessing their antimicrobial efficacy. The benzofuran scaffold is a well-established pharmacophore in medicinal chemistry, known for its wide range of biological activities, including antimicrobial properties.[1][2] This guide serves as a foundational resource for the exploration of new chemical entities in the urgent search for next-generation antimicrobial drugs.

Synthetic Pathways

The versatile starting material, 2-Ethyl-1-benzofuran-3-carbaldehyde, can be utilized to synthesize a variety of heterocyclic compounds with potential antimicrobial activity. The primary synthetic routes explored in these notes are the formation of Schiff bases, the Claisen-Schmidt condensation to yield chalcones, and the subsequent cyclization of chalcones to form pyrimidine derivatives.

Caption: Synthetic routes from 2-Ethyl-1-benzofuran-3-carbaldehyde.

Experimental Protocols

Synthesis of Schiff Bases from 2-Ethyl-1-benzofuran-3-carbaldehyde

Schiff bases are synthesized via the condensation of an aldehyde with a primary amine.[3][4]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Ethyl-1-benzofuran-3-carbaldehyde (1 mmol) in 20 mL of ethanol.

-

Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine.

-

Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

-

Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

-

Characterization: Characterize the synthesized compounds using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis of Chalcones from 2-Ethyl-1-benzofuran-3-carbaldehyde

Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone in the presence of a base.[5][6]

Protocol:

-

Reaction Setup: Dissolve 2-Ethyl-1-benzofuran-3-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in 25 mL of ethanol in a flask.

-

Base Addition: Cool the solution in an ice bath and add 5 mL of an aqueous solution of potassium hydroxide (40%) dropwise with constant stirring.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated chalcone is filtered.

-

Purification: Wash the product with water until neutral and then recrystallize from ethanol.

-

Characterization: Confirm the structure of the synthesized chalcones by spectral analysis.

Synthesis of Pyrimidine Derivatives from Benzofuran Chalcones

Pyrimidine derivatives can be synthesized by the cyclization of chalcones with urea or thiourea.[1][7]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized benzofuran chalcone (1 mmol) and urea (or thiourea) (1 mmol) in 30 mL of ethanol.

-

Base Addition: Add 1 g of potassium hydroxide to the mixture.

-

Reaction: Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

-

Isolation: After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute HCl. The resulting solid is filtered.

-

Purification: Wash the precipitate with water and recrystallize from ethanol to yield the pure pyrimidine derivative.

-

Characterization: Characterize the final product using appropriate spectroscopic methods.

Antimicrobial Activity Screening

The synthesized compounds are screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The agar well diffusion method and broth microdilution method are recommended for determining the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.[8][9]

Caption: Workflow for antimicrobial activity screening.

Agar Well Diffusion Method

-

Media Preparation: Prepare nutrient agar plates and allow them to solidify.

-

Inoculation: Spread a standardized microbial suspension over the agar surface.

-

Well Preparation: Create wells of 6 mm diameter in the agar plates.

-

Compound Loading: Add a specific concentration (e.g., 100 µg/mL) of the test compound dissolved in DMSO into the wells.

-

Controls: Use a standard antibiotic as a positive control and DMSO as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition in millimeters.

Broth Microdilution Method for MIC Determination

-

Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing nutrient broth.

-

Inoculation: Inoculate each well with a standardized microbial suspension.

-

Controls: Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Summarize the quantitative data from the antimicrobial screening in the following tables.

Table 1: Antibacterial Activity Data (Zone of Inhibition in mm)

| Compound ID | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Bacillus subtilis |

| Schiff Base 1 | Data | Data | Data | Data |

| Chalcone 1 | Data | Data | Data | Data |

| Pyrimidine 1 | Data | Data | Data | Data |